![molecular formula C7H17NO2 B13071354 3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol](/img/structure/B13071354.png)
3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol is an organic compound with the molecular formula C7H17NO2. It is a colorless liquid with a molecular weight of 147.22 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol typically involves the reaction of 2-amino-2-methyl-1-propanol with propylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base like sodium hydroxide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary or secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Corresponding aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound may also participate in signaling pathways by influencing the levels of intracellular messengers such as cyclic AMP (cAMP) or calcium ions.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: A structurally similar compound with a hydroxyl group instead of the ether linkage.
1-Amino-2-methylpropan-2-ol: Another related compound with similar functional groups but different spatial arrangement.
2-Methyl-2-propen-1-ol: A compound with a similar carbon backbone but different functional groups
Uniqueness
3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol is unique due to its specific ether linkage, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C7H17NO2 |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
3-(1-amino-2-methylpropan-2-yl)oxypropan-1-ol |
InChI |
InChI=1S/C7H17NO2/c1-7(2,6-8)10-5-3-4-9/h9H,3-6,8H2,1-2H3 |
Clave InChI |
WZYLLJXNSFOTEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


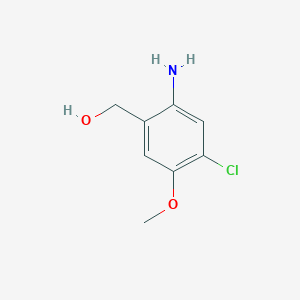
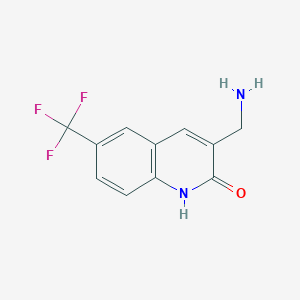
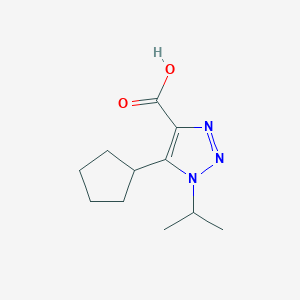

![(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13071299.png)
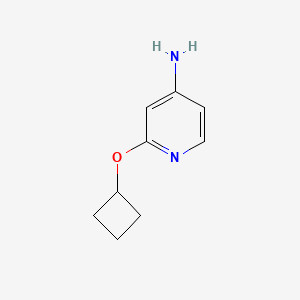
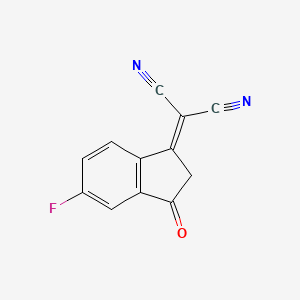
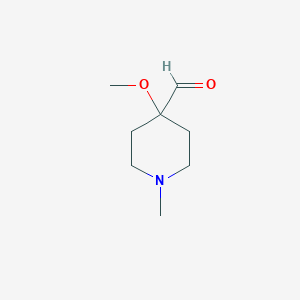
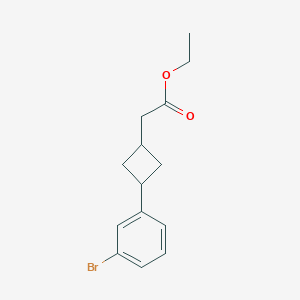
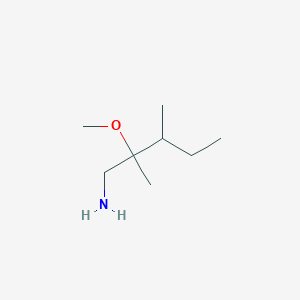
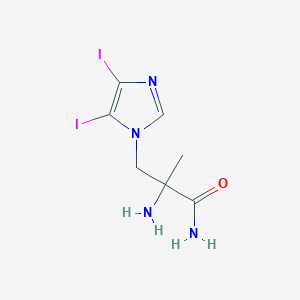
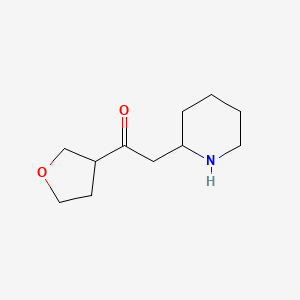
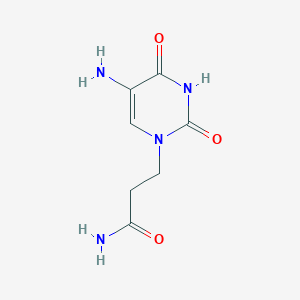
![1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13071351.png)
